molecular formula C13H14BrNO5S3 B2606254 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1798675-02-1

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2606254
CAS No.: 1798675-02-1
M. Wt: 440.34
InChI Key: PKOIXNQFCGXBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with sulfonyl groups attached to bromothiophene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Similarly, furan is functionalized with a sulfonyl group. The final step involves the coupling of these intermediates with pyrrolidine under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both bromothiophene and furan moieties, which can impart distinct electronic properties. The dual sulfonyl groups enhance its reactivity and potential for forming strong interactions in biological systems .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOIXNQFCGXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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